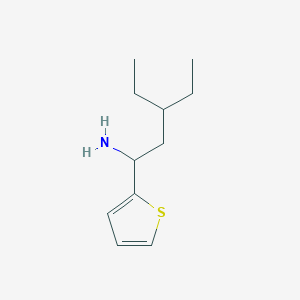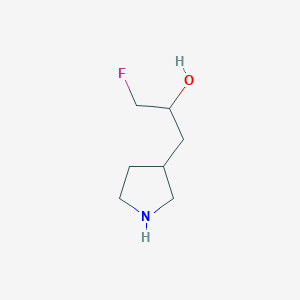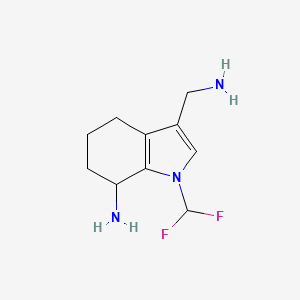amine](/img/structure/B13259823.png)
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](1-methoxypropan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a chemical compound with the molecular formula C10H19N3O It features a pyrazole ring substituted with dimethyl groups and a methoxypropan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methoxypropan-2-ylamine Moiety: The final step involves the reaction of the substituted pyrazole with 1-methoxypropan-2-ylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dimethyl-1H-pyrazol-4-yl)methylamine
- (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine
Uniqueness
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C10H19N3O/c1-8(7-14-4)11-5-10-6-12-13(3)9(10)2/h6,8,11H,5,7H2,1-4H3 |
InChI Key |
BUDUNMYHKDKZTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Butan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13259743.png)
![2-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13259748.png)
![N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13259749.png)
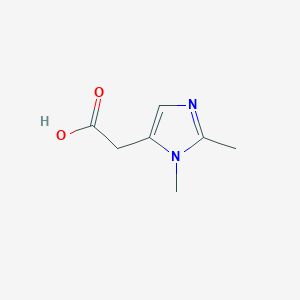
![2-[(Furan-2-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13259760.png)
amine](/img/structure/B13259768.png)
![4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13259774.png)
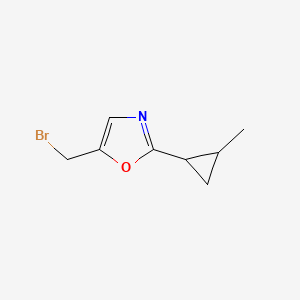

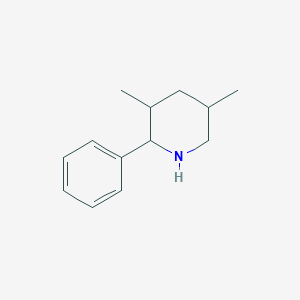
![1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13259800.png)
